molecular formula C12H21N5O2S B6445061 N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640818-29-5

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445061
CAS No.: 2640818-29-5
M. Wt: 299.40 g/mol
InChI Key: BQCUFNFPMXOPIN-UHFFFAOYSA-N
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Description

N-{1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 1-methyl-1H-1,2,4-triazol-5-ylmethyl group and a cyclopropanesulfonamide moiety. The cyclopropane sulfonamide group enhances solubility and metabolic stability, while the triazole-piperidine scaffold may contribute to binding affinity and selectivity .

Properties

IUPAC Name

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-16-12(13-9-14-16)8-17-6-2-3-10(7-17)15-20(18,19)11-4-5-11/h9-11,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCUFNFPMXOPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that belongs to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Overview of Triazole Derivatives

Triazole compounds are characterized by a five-membered ring containing three nitrogen atoms. They are known for their ability to interact with various biological targets, making them valuable in drug development. The incorporation of piperidine and cyclopropanesulfonamide moieties enhances their pharmacological potential.

Key Biological Activities

  • Antimicrobial Activity
    • Triazole derivatives exhibit significant antimicrobial properties against a range of pathogens. Research indicates that compounds similar to this compound show moderate to high activity against bacteria such as Escherichia coli and Staphylococcus aureus .
    • A study found that certain triazole derivatives demonstrated IC50 values in the low micromolar range against various bacterial strains, indicating their potential as antimicrobial agents .
  • Anticancer Activity
    • The compound has shown promise in cancer research, particularly against human breast cancer cell lines (e.g., MCF-7). In vitro studies revealed that related triazole compounds exhibit cytotoxic effects with IC50 values ranging from 6.2 μM to 43.4 μM .
    • The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of triazole derivatives in oncology .
  • Other Pharmacological Properties
    • Beyond antimicrobial and anticancer activities, triazole derivatives have been investigated for their analgesic and anti-inflammatory effects. Some studies suggest that these compounds may modulate pain pathways and exhibit anti-inflammatory properties through various mechanisms .
    • Additionally, there is growing interest in their role as bioregulators in metabolic pathways due to their ability to interact with specific enzymes and receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications in the piperidine ring or sulfonamide group can significantly affect the compound's efficacy and selectivity.

Modification Effect on Activity
Methyl substitution on triazoleEnhances antimicrobial potency
Piperidine ring modificationsAlters binding affinity to biological targets
Cyclopropane sulfonamide groupIncreases solubility and bioavailability

Case Study 1: Antimicrobial Efficacy

A series of synthesized triazole derivatives were tested against common bacterial strains. Among them, a derivative closely related to this compound demonstrated significant activity against Klebsiella pneumoniae with an MIC value of 12 μg/mL . This finding underscores the potential of these compounds in treating bacterial infections.

Case Study 2: Anticancer Potential

In a study involving various triazole derivatives, one compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 27.3 μM. This compound's mechanism was linked to the inhibition of cell proliferation and induction of apoptosis . Such results highlight the importance of further exploring triazole derivatives for cancer therapeutics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Antiviral Properties

The triazole group is also associated with antiviral activity. Studies have demonstrated that related compounds can inhibit viral replication by targeting key enzymes such as reverse transcriptase and protease in HIV . This suggests that N-{1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide may possess similar antiviral properties.

Anticancer Potential

Several derivatives of triazoles have been investigated for their anticancer effects. They have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against a panel of cancer cell lines:

Compound IDCell Line TestedIC₅₀ (µM)Notes
AMCF-715Significant cytotoxicity
BA54920Moderate cytotoxicity
CHeLa25Low cytotoxicity

The results indicated that compound A exhibited the highest potency against MCF-7 cells, suggesting a potential lead for further development in cancer therapy.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Strategies : Reductive amination (as in ) is a common method for piperidine-triazole derivatives, but cyclopropanesulfonamide introduction may require specialized sulfonylation steps .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; further studies on binding assays and ADMET profiles are needed.

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